5-Butyldihydrofuran-2(3H)-one-d7: A Technical Guide for Researchers
5-Butyldihydrofuran-2(3H)-one-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of the naturally occurring aroma compound γ-octalactone. This stable isotope-labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative studies utilizing mass spectrometry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in Stable Isotope Dilution Assays (SIDA).
Core Concepts
5-Butyldihydrofuran-2(3H)-one-d7, also known as γ-octalactone-d7, is a synthetic molecule where seven hydrogen atoms in the parent compound, γ-octalactone, have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical methods, as it can be easily distinguished from the endogenous analyte by mass spectrometry.
The primary application of 5-Butyldihydrofuran-2(3H)-one-d7 is as an internal standard in quantitative analysis, most notably with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. The deuterated standard co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.
Physicochemical Properties
The physical and chemical properties of 5-Butyldihydrofuran-2(3H)-one-d7 are essentially identical to those of γ-octalactone, with the exception of its molecular weight.
| Property | Value |
| Chemical Formula | C₈H₇D₇O₂ |
| Molecular Weight | ~149.24 g/mol |
| Synonyms | γ-Octalactone-d7 |
| CAS Number | 1104979-28-3 |
Synthesis of Deuterated γ-Lactones
The synthesis of deuterated γ-lactones, including γ-octalactone, can be achieved through various organic chemistry routes. The goal is to introduce deuterium atoms at specific positions in the molecule. Two notable strategies have been reported for the synthesis of ring-deuterated γ-lactones:
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Reduction of a 4-Hydroxypropargylic Acid with Deuterium Gas : This method has been used to prepare [2,2,3,3-²H₄]-γ-octalactone with a deuterium incorporation of over 89%.
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Carboxymethyl Radical Addition to a Deuterated Alkene : This approach has been employed to synthesize [3,3,4-²H₃]-γ-octalactone with a deuterium incorporation of over 92%.
These methods allow for the regioselective introduction of deuterium atoms into the lactone ring, which is crucial for creating effective internal standards.
Experimental Protocols
The primary experimental application of 5-Butyldihydrofuran-2(3H)-one-d7 is in Stable Isotope Dilution Assays (SIDA). Below is a generalized protocol for the quantification of γ-octalactone in a liquid matrix (e.g., wine) using SIDA with GC-MS.
Objective: To accurately quantify the concentration of γ-octalactone in a sample.
Materials:
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Sample containing γ-octalactone
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5-Butyldihydrofuran-2(3H)-one-d7 (internal standard)
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Organic solvent for extraction (e.g., dichloromethane)
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Solid-Phase Extraction (SPE) cartridge
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Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
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Spiking: A known amount of 5-Butyldihydrofuran-2(3H)-one-d7 solution is added to a measured volume of the sample.
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Equilibration: The sample is vortexed and allowed to equilibrate to ensure uniform distribution of the internal standard.
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Extraction: The lactones (both deuterated and non-deuterated) are extracted from the sample matrix. This can be achieved using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge that retains the compounds of interest.
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Elution and Concentration: If using SPE, the lactones are eluted from the cartridge with a suitable solvent. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the sample.
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GC-MS Analysis: The concentrated extract is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the native γ-octalactone and the deuterated internal standard.
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Quantification: The concentration of the native γ-octalactone is calculated by comparing the peak area of its characteristic mass fragment to the peak area of the characteristic mass fragment of the deuterated internal standard. A calibration curve is typically generated using standards with known concentrations of both the analyte and the internal standard.
Visualizations
Diagram of a General SIDA Workflow
Caption: A generalized workflow for the quantification of γ-octalactone using a deuterated internal standard in a Stable Isotope Dilution Assay (SIDA) coupled with GC-MS analysis.
